molecular formula C19H36O3 B14547903 Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate CAS No. 62136-62-3

Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate

Cat. No.: B14547903
CAS No.: 62136-62-3
M. Wt: 312.5 g/mol
InChI Key: XWKBFKNORZBBMA-ZWKOTPCHSA-N
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Description

Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate is a chemical compound with a complex structure that includes a dodecyl chain and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate typically involves the reaction of dodecanol with oxirane in the presence of an acid catalyst to form the oxolane ring. This intermediate is then esterified with methyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces dodecanol and acetic acid.

    Oxidation: Produces oxidized derivatives of the dodecyl chain.

    Substitution: Produces substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The dodecyl chain can insert into lipid membranes, affecting membrane properties and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with similar reactivity but lacking the dodecyl chain.

    Dodecyl acetate: Similar structure but without the oxolane ring.

    Oxolane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Methyl [(2R,5S)-5-dodecyloxolan-2-yl]acetate is unique due to its combination of a long dodecyl chain and an oxolane ring, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

62136-62-3

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 2-[(2R,5S)-5-dodecyloxolan-2-yl]acetate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(22-17)16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m0/s1

InChI Key

XWKBFKNORZBBMA-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]1CC[C@@H](O1)CC(=O)OC

Canonical SMILES

CCCCCCCCCCCCC1CCC(O1)CC(=O)OC

Origin of Product

United States

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